1-Nitro-4-[(phenylsulfonyl)methyl]benzene
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Overview
Description
1-Nitro-4-[(phenylsulfonyl)methyl]benzene is an organic compound with the molecular formula C13H11NO4S and a molecular weight of 277.301 g/mol . This compound is characterized by the presence of a nitro group (-NO2) and a phenylsulfonyl group (-SO2Ph) attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
1-Nitro-4-[(phenylsulfonyl)methyl]benzene can be synthesized through several synthetic routes. One common method involves the nitration of 4-[(phenylsulfonyl)methyl]benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process. The product is then purified through recrystallization or chromatography .
Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
1-Nitro-4-[(phenylsulfonyl)methyl]benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Oxidation: The phenylsulfonyl group can be oxidized to form sulfonic acids or other oxidized derivatives using strong oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-[(phenylsulfonyl)methyl]aniline, while nucleophilic substitution can produce various substituted aromatic compounds .
Scientific Research Applications
1-Nitro-4-[(phenylsulfonyl)methyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of enzyme inhibitors and other bioactive molecules. Its structural features allow for interactions with biological targets, making it useful in drug discovery and development.
Medicine: Research on this compound may lead to the development of new therapeutic agents
Mechanism of Action
The mechanism of action of 1-Nitro-4-[(phenylsulfonyl)methyl]benzene involves its interaction with other molecules during chemical reactions. The nitro group and phenylsulfonyl group play key roles in its reactivity. For example, the nitro group can undergo reduction to form an amino group, which can then participate in further chemical transformations. The phenylsulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity in nucleophilic aromatic substitution reactions.
Comparison with Similar Compounds
1-Nitro-4-[(phenylsulfonyl)methyl]benzene can be compared with other similar compounds, such as:
1-Nitro-4-[(phenylsulfonyl)ethyl]benzene: This compound has an ethyl group instead of a methyl group attached to the phenylsulfonyl moiety. The presence of the ethyl group can affect the compound’s reactivity and physical properties.
1-Nitro-4-[(phenylsulfonyl)propyl]benzene: Similar to the ethyl derivative, this compound has a propyl group, which further influences its chemical behavior and applications.
1-Nitro-4-[(phenylsulfonyl)butyl]benzene: The butyl derivative has an even longer alkyl chain, which can impact its solubility and reactivity in different chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
1-(benzenesulfonylmethyl)-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c15-14(16)12-8-6-11(7-9-12)10-19(17,18)13-4-2-1-3-5-13/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRBJNYHZJWBGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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